molecular formula C17H14ClN3O B6346824 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 876751-58-5

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346824
CAS No.: 876751-58-5
M. Wt: 311.8 g/mol
InChI Key: RCMKYHDDFSSBJB-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a chlorophenyl group at the 4-position, a methoxyphenyl group at the 6-position, and an amine group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. Common techniques include:

    Catalytic Hydrogenation: Used to reduce intermediate compounds.

    Crystallization: Employed for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol (EtOH).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the chlorine atom, which may influence its binding affinity and selectivity for certain targets.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMKYHDDFSSBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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